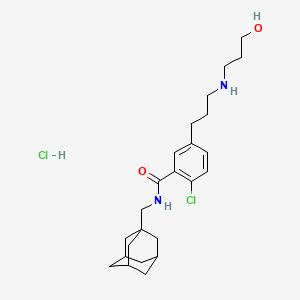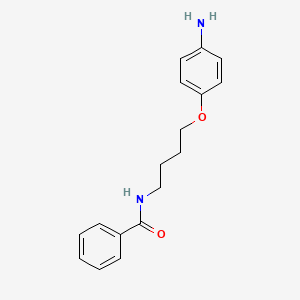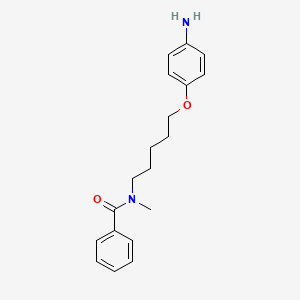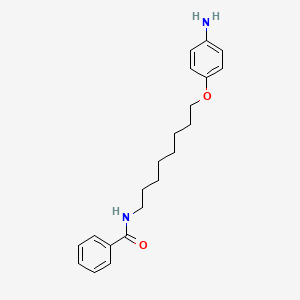
盐酸 AZD-9056
描述
AZD-9056 hydrochloride is a highly pure, synthetic, and biologically active compound . It is an adamantane amide that acts as a potent and selective antagonist of P2X7 receptors . It inhibits YoPro1 (membrane-impermeable fluorescent dye) uptake in HEK–hP2X7 cells with an IC50 value of 11.2 nM . Studies show that treatment with AZD-9056 exerts pain-relieving and anti-inflammatory effects .
Molecular Structure Analysis
The molecular formula of AZD-9056 hydrochloride is C24H35ClN2O2 . The molecular weight is 455.46 .科学研究应用
Rheumatoid Arthritis (RA) Treatment
AZD9056 hydrochloride has been evaluated as a potential treatment for RA. It functions as a P2X7 purinergic receptor antagonist . Clinical studies have assessed its efficacy in patients with active RA who were unresponsive to methotrexate or sulphasalazine. While initial phase IIa trials showed some promise at high doses (400 mg/day), subsequent phase IIb studies did not demonstrate significant efficacy compared to placebo . Therefore, it is not considered a therapeutically useful target in RA treatment.
Inflammatory Bowel Diseases (IBD)
The compound has been investigated for its applications in treating IBD due to its anti-inflammatory properties as a P2X7 receptor antagonist. However, the research and development status of AZD9056 in this area is currently inactive, indicating that it may not have progressed to later stages of clinical trials or shown promising results .
Muscular Dystrophies
AZD9056 hydrochloride has been associated with research into muscular dystrophies. The P2X7 receptor plays a role in inflammation and muscle physiology, and its antagonism could potentially modulate disease progression or symptoms. However, similar to IBD, the development in this field is inactive, suggesting a lack of significant findings or a shift in research focus .
Osteoarthritis
Research into osteoarthritis has included AZD9056 hydrochloride as a potential therapeutic agent. The drug’s mechanism as a P2X7 receptor antagonist could theoretically benefit conditions characterized by chronic inflammation and joint degeneration. Yet, the current status of research in this application is not active, which may reflect insufficient clinical outcomes or efficacy .
Respiratory Diseases
The P2X7 receptor is involved in the immune response within the respiratory system. AZD9056 hydrochloride has been studied for its potential to influence the production of pro-resolving and pro-inflammatory lipid mediators in alveolar macrophages, particularly in individuals with asthma . This suggests a possible role in managing airway inflammation.
Digestive System Disorders
Given its anti-inflammatory action, AZD9056 hydrochloride has been considered for the treatment of various digestive system disorders. While specific details on its application in this field are not readily available, the general therapeutic area of digestive system disorders remains an active indication for the compound .
Translational Medicine
AZD9056 hydrochloride has been part of translational medicine efforts, bridging the gap between laboratory research and patient care. Its role in modulating the P2X7 receptor could have implications for developing new therapeutic strategies .
Pharmacokinetics Studies
The compound has been subject to pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining the appropriate dosing regimen and ensuring safety and efficacy in potential therapeutic applications .
未来方向
属性
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBHFRRZLDHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AZD-9056 hydrochloride | |
CAS RN |
345303-91-5 | |
| Record name | AZD-9056 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345303915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-9056 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZ6S167ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)




